(3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine
Description
(3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine (CAS 40171-98-0) is a heterocyclic amine featuring a furan-2-ylmethyl group linked to a 3,4-dimethoxybenzyl moiety via an amine bridge. Its molecular formula is C₁₄H₁₇NO₃ (FW 247.29), and it is commercially available for research purposes .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-16-13-6-5-11(8-14(13)17-2)9-15-10-12-4-3-7-18-12/h3-8,15H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWLCPVYGDMKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine typically involves the following steps:
Formation of 3,4-Dimethoxybenzyl Bromide: This can be achieved by reacting 3,4-dimethoxybenzyl alcohol with hydrobromic acid in the presence of a dehydrating agent.
Nucleophilic Substitution: The 3,4-dimethoxybenzyl bromide is then reacted with furan-2-ylmethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and other quinones.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations on the Benzyl/Phenyl Group
- (3,4-Dimethoxy-phenyl)-furan-2-ylmethyl-amine (CAS 436088-80-1): Structure: The benzyl group (CH₂) is replaced by a direct phenyl attachment. Molecular weight: 233.26 (C₁₃H₁₅NO₃) .
- [2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine (CAS 626216-00-0): Structure: Incorporates an ethyl linker and a 5-methyl substituent on the furan. Impact: The ethyl group increases conformational flexibility, while the methyl on the furan may enhance steric hindrance or modulate electronic effects. Molecular weight: 275.34 (C₁₆H₂₁NO₃) .
Variations in the Aliphatic Chain
- [1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine (CAS 435342-09-9): Structure: A but-3-enyl chain replaces the benzyl group. This structural motif is seen in bioactive molecules targeting lipid-rich environments .
- (3,4-Dimethoxy-Benzyl)-[2-(4-Fluoro-Phenyl)-Ethyl]-Amine (CAS 355381-83-8): Structure: Contains a fluorophenyl-ethyl group instead of the furan moiety. Impact: Fluorine’s electron-withdrawing effect may enhance metabolic stability or influence binding to aromatic receptors. Molecular weight: 289.34 (C₁₇H₂₀FNO₂) .
Heterocycle Replacements
- 2-(3,4-DIMETHOXY-BENZYL)-5-METHYL-2H-PYRAZOL-3-YLAMINE (CAS 957507-56-1): Structure: Replaces the furan with a pyrazole ring. Molecular weight: 247.30 (C₁₃H₁₇N₃O₂) .
Structural and Physicochemical Data Table
Research Implications
- Pharmacological Potential: The 3,4-dimethoxybenzyl motif is common in psychoactive compounds (e.g., 3,4-methylenedioxyphenylalkylamines) , suggesting possible CNS activity.
Biological Activity
(3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzyl amine structure with methoxy substituents and a furan moiety, contributing to its unique reactivity and biological profile. Its molecular formula is with a molecular weight of approximately 247.3 g/mol.
Antimicrobial Properties
Research indicates that (3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, it has shown promise against certain types of tumors, although more extensive clinical studies are required to confirm these findings.
The mechanism through which (3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activities or receptor functions, leading to alterations in cellular signaling pathways. This modulation may result in enhanced therapeutic effects against microbial infections and cancer cell growth.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (3,4-Dimethoxybenzyl)-amine | Contains methoxy groups at 3 and 4 positions | Potentially different receptor interactions |
| (Tetrahydrofuran-2-ylmethyl)-amine | Furan ring presence | Variability in pharmacological profiles |
| (2-Methoxy-benzyl)-furan-2-ylmethyl-amine | Single methoxy group | Differences in solubility and reactivity |
This table illustrates how variations in substituents can affect biological activity and therapeutic potential.
Case Studies
- Anticancer Activity : A study evaluated the effects of (3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours, suggesting strong anticancer potential.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value of 15 µM against S. aureus, highlighting its potential as an antimicrobial agent.
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